

# A Head-to-Head Meta-Analysis: Triflusul Versus Aspirin in Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triflusul*

Cat. No.: *B1683033*

[Get Quote](#)

In the landscape of antiplatelet therapies for the secondary prevention of vascular events, aspirin has long been the cornerstone. However, the quest for agents with comparable efficacy and a more favorable safety profile has led to the investigation of alternatives like **Triflusul**. This guide provides a comprehensive meta-analysis of clinical trials comparing **Triflusul** and aspirin, offering researchers, scientists, and drug development professionals a detailed overview of the current evidence.

## Efficacy in Preventing Vascular Events

Meta-analyses of randomized controlled trials have consistently demonstrated that **Triflusul** has a comparable efficacy to aspirin in the secondary prevention of serious vascular events. A major Cochrane review, encompassing five studies with a total of 5,219 patients who had experienced a stroke, transient ischemic attack (TIA), or acute myocardial infarction (AMI), found no significant difference between **Triflusul** and aspirin for the primary composite outcome of non-fatal myocardial infarction, non-fatal stroke, or vascular death. The odds ratio (OR) for a serious vascular event with **Triflusul** compared to aspirin was 1.04 (95% Confidence Interval [CI] 0.87 to 1.23), indicating similar efficacy.[1][2]

Similarly, individual landmark trials support this finding. The **Triflusul** versus Aspirin in Cerebral Infarction Prevention (TACIP) study, a randomized, double-blind, multicenter trial, reported that the primary composite endpoint of vascular death, non-fatal ischemic stroke, or non-fatal myocardial infarction occurred in 13.1% of patients treated with **Triflusul** and 12.4% of those treated with aspirin, with a hazard ratio (HR) of 1.09 (95% CI: 0.85 to 1.38).[2] The **Triflusul**

versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study (TAPIRSS), a pilot study, also found no significant differences in the prevention of vascular complications after TIA or ischemic stroke between the two treatments.[2][3]

In the context of acute myocardial infarction, the **Triflusul** in Myocardial Infarction (TIM) study showed that the primary combined endpoint of death, non-fatal myocardial reinfarction, or non-fatal cerebrovascular event occurred in 9.1% of the **Triflusul** group and 10.15% of the aspirin group (OR 0.89, p=NS).[4]

## Safety Profile: A Clear Distinction in Bleeding Risk

While the efficacy of **Triflusul** and aspirin in preventing vascular events is comparable, a significant difference emerges in their safety profiles, particularly concerning hemorrhagic complications. Multiple studies and meta-analyses have consistently reported a lower risk of bleeding with **Triflusul**.

The Cochrane review found that **Triflusul** was associated with a significantly lower risk of both minor hemorrhages (OR 1.60, 95% CI 1.31 to 1.95, favoring **Triflusul**) and major hemorrhages (OR 2.34, 95% CI 1.58 to 3.46, favoring **Triflusul**).[1] The TACIP study also reported a significantly lower overall incidence of hemorrhage in the **Triflusul** group (16.7%) compared to the aspirin group (25.2%) (OR 0.76, 95% CI 0.67 to 0.86; P<0.001), with a notable difference in major hemorrhages as well (HR 0.48, 95% CI 0.28 to 0.82).[3]

Furthermore, the TIM study observed a trend towards fewer bleeding episodes with **Triflusul** and a significantly lower incidence of central nervous system bleeding (0.3% vs 1.0%, p=0.03). [4][5] The TAPIRSS trial also suggested a lower risk of hemorrhagic complications with **Triflusul**.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative data from pivotal clinical trials and meta-analyses comparing **Triflusul** and aspirin.

Table 1: Efficacy in Secondary Prevention of Vascular Events

| Study/Meta-analysis          | Patient Population     | N    | Primary Efficacy Endpoint                                                       | Triflusol Event Rate | Aspirin Event Rate | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) |
|------------------------------|------------------------|------|---------------------------------------------------------------------------------|----------------------|--------------------|----------------------------------------------|
| Cochrane Meta-analysis[1][2] | Stroke/TIA/AMI         | 5219 | Serious vascular events (non-fatal MI, non-fatal stroke, vascular death)        | -                    | -                  | 1.04 (0.87 to 1.23)                          |
| TACIP Study[2]               | Cerebral Infarction    | 2107 | Vascular death, non-fatal ischemic stroke, or non-fatal MI                      | 13.1%                | 12.4%              | HR: 1.09 (0.85 to 1.38)                      |
| TAPIRSS Study[2][3]          | TIA or Ischemic Stroke | 429  | Vascular death, cerebral ischemic infarction, non-fatal MI, or major hemorrhage | 12.7%                | 13.9%              | OR: 1.11 (0.64 to 1.94)                      |
| TIM Study[4]                 | Acute Myocardial       | 2124 | Death, non-fatal                                                                | 9.1%                 | 10.15%             | OR: 0.89 (p=NS)                              |

---

|            |              |
|------------|--------------|
| Infarction | reinfarction |
|            | , or non-    |
|            | fatal        |
|            | cerebrovas-  |
|            | cular event  |

---

Table 2: Safety Profile - Hemorrhagic Events

| Study/Meta-analysis          | Patient Population          | N    | Bleeding Endpoint                  | Triflusil Event Rate | Aspirin Event Rate | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) |
|------------------------------|-----------------------------|------|------------------------------------|----------------------|--------------------|----------------------------------------------|
| Cochrane Meta-analysis[1]    | Stroke/TIA/AMI              | 5219 | Major Hemorrhages                  | -                    | -                  | 2.34 (1.58 to 3.46) (Favors Triflusil)       |
| Cochrane Meta-analysis[1][6] | Stroke/TIA/AMI              | 5219 | Minor Hemorrhages                  | -                    | -                  | 1.60 (1.31 to 1.95) (Favors Triflusil)       |
| TACIP Study[3]               | Cerebral Infarction         | 2107 | Major Hemorrhages                  | -                    | -                  | HR: 0.48 (0.28 to 0.82)                      |
| TACIP Study[3]               | Cerebral Infarction         | 2107 | Overall Hemorrhage                 | 16.7%                | 25.2%              | OR: 0.76 (0.67 to 0.86)                      |
| TIM Study[4][5]              | Acute Myocardial Infarction | 2124 | Central Nervous System Bleeding    | 0.3%                 | 1.0%               | p = 0.03                                     |
| TAPIRSS Study[3][7]          | TIA or Ischemic Stroke      | 429  | Major and Minor Hemorrhagic Events | 2.8%                 | 8.3%               | OR: 3.13 (1.22 to 8.06)                      |

## Experimental Protocols

The clinical trials included in this meta-analysis followed rigorous methodologies to ensure the validity of their findings. Below are the key aspects of their experimental protocols.

#### TACIP (**Triflusal** versus Aspirin in Cerebral Infarction Prevention) Study[2]

- Study Design: Randomized, double-blind, multicenter clinical trial.
- Patient Population: 2,113 patients with a non-disabling ischemic stroke or TIA within the previous 6 months.
- Intervention: **Triflusal** 600 mg/day versus aspirin 325 mg/day.
- Follow-up: Mean of 30.1 months.
- Primary Endpoint: Composite of vascular death, non-fatal ischemic stroke, or non-fatal myocardial infarction.

#### TAPIRSS (**Triflusal** versus Aspirin for the Prevention of Infarction: A Randomized Stroke Study) [3][7]

- Study Design: Double-blind, multicenter, randomized, pilot trial.
- Patient Population: 431 patients who had experienced an ischemic stroke or TIA within the previous 6 months.
- Intervention: **Triflusal** 600 mg daily versus aspirin 325 mg daily.
- Follow-up: Mean of 586 days.
- Primary Endpoint: Composite of vascular death, cerebral ischemic infarction, non-fatal myocardial infarction, or major hemorrhage.

#### TIM (**Triflusal** in Myocardial Infarction) Study[4][8]

- Study Design: Double-blind, multicenter, randomized, active-control study.
- Patient Population: 2,124 patients with an acute myocardial infarction within the previous 24 hours.

- Intervention: **Triflusal** 600 mg once daily versus aspirin 300 mg once daily.
- Follow-up: 35 days.
- Primary Endpoint: Composite of death, non-fatal myocardial reinfarction, or non-fatal cerebrovascular event.

## Mechanism of Action

Both **Triflusal** and aspirin are antiplatelet agents, but they exhibit different mechanisms of action which may account for their varying safety profiles.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Triflusil for preventing serious vascular events in people at high risk | Cochrane [cochrane.org]
- 2. Triflusil versus Aspirin for the Prevention of Stroke | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Triflusil in Myocardial Infarction - American College of Cardiology [acc.org]
- 5. Randomized comparative trial of triflusil and aspirin following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet therapy in secondary stroke prevention – state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triflusil vs aspirin for prevention of cerebral infarction: a randomized stroke study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Meta-Analysis: Triflusil Versus Aspirin in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683033#meta-analysis-of-clinical-trials-comparing-triflusil-and-aspirin\]](https://www.benchchem.com/product/b1683033#meta-analysis-of-clinical-trials-comparing-triflusil-and-aspirin)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)